molecular formula C5H10F2O B1461864 3,3-Difluoro-2,2-dimethylpropan-1-ol CAS No. 2098097-57-3

3,3-Difluoro-2,2-dimethylpropan-1-ol

Cat. No.: B1461864
CAS No.: 2098097-57-3
M. Wt: 124.13 g/mol
InChI Key: XZAFPDPMGJXCKK-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H10F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol typically involves the fluorination of 2,2-dimethylpropan-1-ol. One common method includes the reaction of 2,2-dimethylpropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
  • 2,2-Difluoro-2-methylpropan-1-ol
  • 3,3-Difluoro-2-methylpropan-1-ol

Comparison: 3,3-Difluoro-2,2-dimethylpropan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as increased reactivity and stability compared to its analogs. The compound’s ability to undergo selective reactions makes it a valuable tool in synthetic chemistry .

Biological Activity

3,3-Difluoro-2,2-dimethylpropan-1-ol (DFDMP) is a fluorinated alcohol that has garnered interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into the biological activity of DFDMP, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H10_{10}F2_2O
  • SMILES Notation : CC(C)(CO)C(F)F
  • InChIKey : XZAFPDPMGJXCKK-UHFFFAOYSA-N

The presence of two fluorine atoms significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

DFDMP interacts with various molecular targets, including enzymes and receptors, primarily due to the electron-withdrawing nature of the fluorine atoms. This interaction can enhance binding affinity and selectivity toward specific biological targets. The hydroxyl group facilitates hydrogen bonding, which is crucial for enzyme-substrate interactions.

Key Mechanisms:

  • Enzyme Inhibition : DFDMP may inhibit certain enzymes by altering their active sites or competing with natural substrates.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways within cells.

Enzyme Interactions

Research indicates that fluorinated alcohols like DFDMP can significantly impact enzyme activity. For instance, studies have shown that similar compounds can inhibit the secretion of virulence factors in pathogenic bacteria by interfering with their secretion systems .

Enzyme Effect of DFDMP Reference
Type III Secretion System (T3SS)Inhibits secretion at high concentrations
Cytochrome P450Potential substrate for metabolic studies

Case Studies

  • Inhibition of Bacterial Secretion Systems : A study demonstrated that DFDMP could inhibit the secretion of CPG2 in pathogenic E. coli at concentrations around 50 μM, suggesting its potential as a therapeutic agent against bacterial infections .
  • Fluorinated Alcohols in Drug Development : DFDMP has been explored as a precursor for synthesizing fluorinated pharmaceuticals. Its unique properties may enhance metabolic stability and bioavailability of drug candidates .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFDMP, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
3,3-Difluoro-2,2-dimethylpentan-1-olLonger carbon chainStudied for enzyme interactions
3,3,3-Trifluoro-2,2-dimethylpropan-1-olAdditional fluorine atomDifferent binding properties

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFPDPMGJXCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098097-57-3
Record name 3,3-difluoro-2,2-dimethylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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